N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine
Description
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3/c13-12(14,15)10-3-4-11(18-8-10)17-7-9-2-1-5-16-6-9/h1-6,8H,7H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNZDWKVBBWUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 3-pyridinylmethylamine with a trifluoromethyl-substituted pyridine derivative. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine or alcohol derivatives, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-Tubercular Activity
One of the most notable applications of N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine is in the development of anti-tubercular agents. Research has demonstrated that derivatives synthesized from this compound exhibit significant inhibitory activity against Mycobacterium tuberculosis H37Ra. In a study evaluating various derivatives, several compounds derived from this compound showed 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating strong potential for therapeutic use in treating tuberculosis.
Enzyme Inhibition and Receptor Binding
The compound has also been investigated for its role in enzyme inhibition and receptor binding, which are critical mechanisms in drug action. Its trifluoromethyl group contributes to increased stability and bioavailability, making it a candidate for further pharmacological studies aimed at various diseases, including cancer and inflammation.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several chemical reactions that yield derivatives with varying biological activities. The general synthetic pathway includes:
- Formation of the Pyridine Ring : Starting materials undergo cyclization to form the pyridine structure.
- Substitution Reactions : Introduction of trifluoromethyl and other functional groups through electrophilic aromatic substitution.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Study on Anti-Tubercular Activity
In a comprehensive study assessing various derivatives of this compound, researchers synthesized multiple compounds and tested their efficacy against Mycobacterium tuberculosis. The results indicated that specific derivatives not only inhibited bacterial growth effectively but also displayed favorable pharmacokinetic profiles, suggesting their potential as lead compounds for new anti-tubercular therapies.
Case Study on Cancer Therapeutics
Another research effort focused on evaluating the compound's effects on cancer cell lines through receptor binding assays. The findings revealed that certain derivatives exhibited selective inhibition of cancer cell proliferation, indicating a promising avenue for further investigation into their mechanisms of action as potential anticancer agents.
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine with derivatives differing in substituents, synthesis routes, and properties:
Structural and Functional Variations
- Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, stabilizing the pyridine ring and influencing reactivity. In contrast, methoxy (-OCH₃) or morpholino groups (e.g., in ’s compound 8) donate electrons, altering redox potentials and binding affinities .
- Amino Substituents: The pyridin-3-ylmethyl group in the target compound provides a rigid, planar structure, while piperidinyl or furan-methyl groups introduce steric bulk or heterocyclic diversity, impacting pharmacokinetics .
Research Implications and Gaps
- Crystallography : Derivatives like 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride dihydrate () highlight the importance of salt forms in optimizing bioavailability .
- Catalyst Optimization : underscores the need for high palladium loadings in challenging couplings, suggesting room for ligand development .
Future studies should prioritize in vitro bioactivity profiling (e.g., kinase inhibition, antimicrobial assays) and computational modeling to correlate substituent effects with target engagement.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(pyridin-3-ylmethyl)-5-(trifluoromethyl)pyridin-2-amine with high yield and purity?
- Methodology :
- Begin with a pyridine core substituted with trifluoromethyl and amino groups. Introduce the pyridin-3-ylmethyl moiety via palladium-catalyzed amination (e.g., Buchwald-Hartwig conditions) using XPhos or SPhos ligands. Optimize solvent choice (dioxane or toluene) and temperature (80–110°C) to minimize side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) .
Q. How can structural characterization of this compound be performed to confirm its identity and stereochemical properties?
- Methodology :
- Use - and -NMR to verify substituent positions and coupling patterns. The trifluoromethyl group exhibits distinct -NMR signals at ~-60 ppm .
- Employ X-ray crystallography (e.g., SHELX programs for refinement) to resolve stereochemistry and intermolecular interactions, such as hydrogen bonding between amine groups and pyridine nitrogen .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodology :
- Screen for kinase inhibition using ATP-binding assays (e.g., TR-FRET) given the pyridine scaffold’s affinity for kinase active sites. Compare activity to structurally similar compounds like 5-(trifluoromethyl)pyridin-2-amine .
- Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HCT-116 or HeLa) to identify potential therapeutic applications .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Methodology :
- Generate 3D structures using SMILES/InChI strings (e.g.,
C1=CC=CN=C1CNC2=NC=C(C=C2)C(F)(F)F) for molecular docking (AutoDock Vina, Schrödinger Suite). Focus on hydrophobic pockets accommodating the trifluoromethyl group . - Validate predictions with Molecular Dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability over 100-ns trajectories .
Q. What strategies resolve contradictions in reported biological activity data for similar pyridine derivatives?
- Methodology :
- Perform meta-analysis of SAR studies to identify substituent effects. For example, replacing chloro with methyl groups may alter steric hindrance, affecting target affinity .
- Replicate experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to isolate variables causing discrepancies .
Q. How can biophysical techniques elucidate interactions between this compound and protein targets?
- Methodology :
- Use Surface Plasmon Resonance (SPR) to measure binding kinetics (, , ) with immobilized targets (e.g., MAP kinases) .
- Employ Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) and confirm enthalpy-driven binding .
Q. What analytical approaches identify degradation products or impurities formed during synthesis or storage?
- Methodology :
- Use LC-MS (ESI+ mode) to detect trace impurities. Monitor for hydrolyzed products (e.g., free pyridine-2-amine) under accelerated stability conditions (40°C/75% RH) .
- Perform forced degradation studies (acid/base/oxidative stress) to map degradation pathways and optimize storage (e.g., inert atmosphere, -20°C) .
Q. How do structural modifications (e.g., replacing trifluoromethyl with methyl groups) impact metabolic stability?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
